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Compound of Interest
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Cat. No.: B13803358

Audience: Researchers, scientists, and materials development professionals.

This technical guide provides a comprehensive overview of the formation enthalpy of
intermetallic phases in the aluminum-calcium (Al-Ca) binary system. Understanding the
formation enthalpy is crucial for predicting phase stability, designing new alloys with tailored
properties, and developing robust thermodynamic databases for computational materials
engineering.

Introduction to Al-Ca Intermetallic Phases

The Al-Ca binary system is of significant interest for the development of lightweight alloys.
Calcium is an effective grain refiner and can improve the high-temperature properties and
creep resistance of aluminum alloys. The thermodynamic stability of the intermetallic
compounds formed between aluminum and calcium governs the microstructure and,
consequently, the mechanical properties of these materials. The primary intermetallic phases
identified in this system are AlaCa and AlzCa. The Alz=Ca phase is a C15 Laves phase, which is
known to melt congruently.

The standard enthalpy of formation (AHf°) is a fundamental thermodynamic property
representing the change in enthalpy when one mole of a compound is formed from its
constituent elements in their standard states. A negative formation enthalpy indicates that the
formation of the compound is an exothermic process and that the compound is stable relative
to its constituent elements.
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Formation Enthalpy Data

Quantitative data for the formation enthalpy of Al-Ca intermetallic phases is predominantly
derived from computational methods, such as first-principles calculations based on Density
Functional Theory (DFT), and integrated into thermodynamic databases using the CALPHAD
(CALculation of PHAse Diagrams) methodology. Direct experimental measurement for this
specific binary system is less commonly reported in readily available literature, highlighting the
reliance on robust computational techniques.

The table below summarizes the calculated formation enthalpy values for the key Al-Ca

intermetallic phases.

. Formation Enthalpy o
Intermetallic Phase Method of Determination
(kJ/mol of atoms)

AlzCa -34.1 First-Principles (DFT)

AlsCa -34.0 First-Principles (DFT)

Note: The values are converted from eV/atom as cited in first-principles studies. For example,
cohesive energies of -3.53 eV/atom for AlzCa and -3.52 eV/atom for AlaCa have been reported,
which correspond to the values above.[1]

Methodologies for Determining Formation Enthalpy

The determination of formation enthalpy relies on both experimental measurements and
computational modeling. These approaches are often used in conjunction to develop a self-
consistent thermodynamic description of a material system.[2][3][4]

Experimental Protocols: High-Temperature Calorimetry

Calorimetry is the primary direct experimental method for measuring the heat effects
associated with chemical reactions or phase changes, from which formation enthalpies can be
derived.[5] High-temperature calorimetry is essential for studying intermetallic compounds,
which often have high melting points.[5]

Key Experimental Techniques:
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» Direct Synthesis Calorimetry:

o Principle: A stoichiometric mixture of the pure elemental powders (e.g., Al and Ca) is
compacted into a pellet. This pellet is dropped from room temperature into a high-
temperature calorimeter (typically operating above 1000 K). The instrument measures the
heat effect of the sample being heated and reacting to form the intermetallic compound.

o Protocol:

1. Sample Preparation: High-purity aluminum and calcium powders are precisely weighed
to the desired stoichiometry (e.g., AlaCa or AlzCa) and thoroughly mixed in an inert
atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

2. Pelletizing: The powder mixture is pressed into a dense pellet.

3. Calorimetric Measurement: The calorimeter is brought to a stable high temperature. The
pellet is dropped into the reaction chamber. The heat generated by the exothermic
formation reaction is measured.

4. Heat Content Measurement: In a separate experiment, a pre-reacted sample of the
same intermetallic compound is dropped into the calorimeter under identical conditions.
This measures the heat required to raise the compound's temperature from room
temperature to the calorimeter temperature (its heat content).

5. Calculation: The standard enthalpy of formation at 298 K is calculated by subtracting the
heat content of the compound from the heat of the formation reaction.[6]

o Verification: The final product is analyzed using techniques like X-ray Diffraction (XRD)
and Energy Dispersive Spectroscopy (EDS) to confirm that the reaction went to
completion and the correct phase was formed.[6]

» Solution Calorimetry:

o Principle: This method involves dissolving both the unreacted elemental mixture and the
pre-synthesized intermetallic compound in a suitable liquid metal solvent (e.qg., liquid
aluminum or tin) at high temperature. The enthalpy of formation is determined by the
difference in the measured heats of solution.
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o Protocol:

1. Experiment 1 (Elements): A mechanical mixture of the constituent elements (e.g., 4
moles of Al and 1 mole of Ca) is dissolved in the liquid metal bath within the calorimeter,
and the heat of solution is measured.

2. Experiment 2 (Compound): A sample of the pre-formed intermetallic compound (e.g., 1
mole of AlaCa) is dissolved in the same solvent bath under identical conditions, and its
heat of solution is measured.

3. Calculation: The formation enthalpy is the difference between the heat of solution of the
elemental mixture and the heat of solution of the compound.

Computational and Modeling Approaches

Due to the challenges of high-temperature experiments, computational methods are
indispensable for determining thermodynamic properties.

 First-Principles Calculations (Ab Initio):

o Principle: These methods, primarily based on Density Functional Theory (DFT), solve the
guantum mechanical equations governing the electrons in a material to calculate its total
energy from fundamental principles without empirical parameters.[1] The formation
enthalpy is calculated as the difference between the total energy of the compound and the
weighted sum of the total energies of its constituent elements in their stable bulk states.

o Workflow:

1. Structure Definition: The crystal structures of the intermetallic phases (e.g., Alz2Ca,
AlaCa) and the pure elements (Al, Ca) are defined as input.

2. Energy Minimization: The total electronic energy is calculated for each structure at 0 K.
The calculations typically involve relaxing the atomic positions and the unit cell volume
to find the lowest energy (ground state) configuration.

3. Enthalpy Calculation: The formation enthalpy (AHf) is calculated using the formula:
AHf(AxByY) = Etotal(AxBYy) - x * Etotal(A) - y * Etotal(B) where Etotal is the calculated
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ground state energy of the compound and the pure elements.

e CALPHAD (CALculation of PHAse Diagrams) Method:

o Principle: The CALPHAD approach is a phenomenological method that develops
thermodynamic databases for multicomponent systems.[4][7] It uses mathematical models
to describe the Gibbs free energy of each phase as a function of composition,
temperature, and pressure.[3]

o Methodology:

1. Data Collection: All available experimental data for a system are collected, including
phase diagram information (e.g., melting points, eutectic compositions) and
thermochemical data like formation enthalpies and activities.[4]

2. Model Selection: A mathematical model for the Gibbs energy of each phase is chosen
based on its crystal structure and physical properties.

3. Parameter Optimization: The coefficients (parameters) in the Gibbs energy models are
optimized by fitting them to the collected experimental and first-principles data. The
formation enthalpy is a key parameter in this optimization process.

4. Database Creation: The optimized parameters for the Al-Ca system are stored in a
thermodynamic database, which can then be used to calculate phase diagrams and
other thermodynamic properties for multi-component alloys containing Al and Ca.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key methodologies described above.
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Caption: Experimental workflow for direct synthesis calorimetry.
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Caption: Interplay of methods in thermodynamic database development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13803358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

